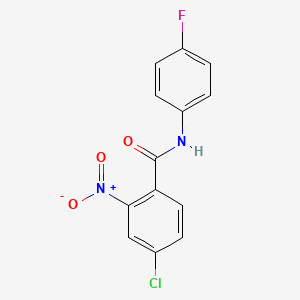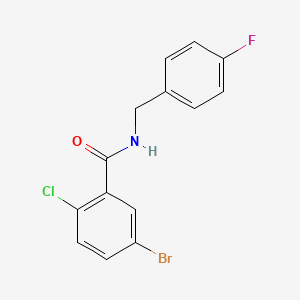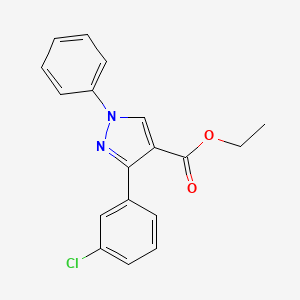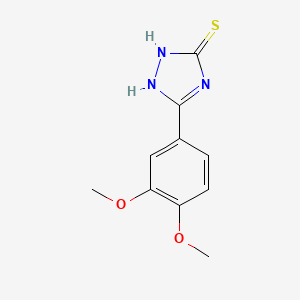![molecular formula C23H22N4O B5875581 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5875581.png)
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrazolopyrimidine derivatives that exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been proposed that 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been found to inhibit the activity of cyclin-dependent kinases, which are essential for cell division. Additionally, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has also been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Furthermore, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine can exhibit cytotoxic effects at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine. One direction is to investigate the potential of 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine as a therapeutic agent for cancer and Alzheimer's disease. Another direction is to study the mechanism of action of 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine in more detail to better understand its biological effects. Additionally, future research could focus on developing more stable and potent derivatives of 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine for use in lab experiments and potential clinical applications.
Méthodes De Synthèse
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine can be synthesized by reacting 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine with morpholine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine in high purity.
Applications De Recherche Scientifique
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has also shown promising results in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides. Furthermore, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been investigated for its potential to treat inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
4-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-17-22(19-10-6-3-7-11-19)23-24-20(18-8-4-2-5-9-18)16-21(27(23)25-17)26-12-14-28-15-13-26/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCVYSBHCBCLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide](/img/structure/B5875539.png)


![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![4-(3-{[{2-[1-(4-chlorophenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5875571.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)

![N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)
